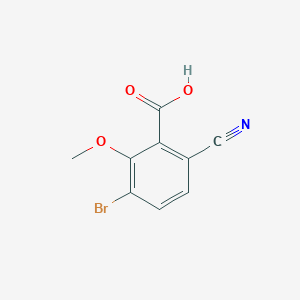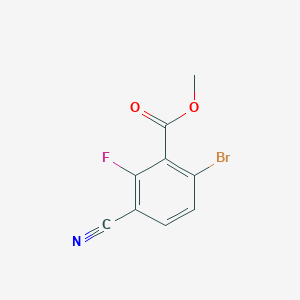
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate
Vue d'ensemble
Description
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate (EBDC) is a novel chemical compound with a wide range of potential applications in the laboratory and in scientific research. EBDC has recently been identified as a promising inhibitor of enzymes involved in the regulation of metabolic processes, making it a valuable tool for scientists and researchers.
Applications De Recherche Scientifique
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been identified as a potential inhibitor of enzymes involved in the regulation of metabolic processes. In particular, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the regulation of fatty acid metabolism. This makes Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate a valuable tool for investigating the role of ACC in metabolic processes, as well as for developing new treatments for metabolic disorders. Additionally, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This makes Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate a valuable tool for studying the role of HDAC in gene expression, as well as for developing new treatments for diseases related to gene expression.
Mécanisme D'action
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate acts as an inhibitor of enzymes involved in the regulation of metabolic processes. Specifically, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate binds to the active site of the enzyme and blocks the enzyme’s ability to catalyze its reaction. This inhibition of the enzyme’s activity leads to the inhibition of metabolic processes.
Biochemical and Physiological Effects
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of enzymes involved in the regulation of metabolic processes. In particular, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the regulation of fatty acid metabolism. The inhibition of ACC by Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate leads to the inhibition of fatty acid synthesis, which can lead to decreased levels of fatty acids in the body. Additionally, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. The inhibition of HDAC by Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate leads to the inhibition of gene expression, which can lead to changes in gene expression and the regulation of metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate in laboratory experiments offers several advantages. First, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a relatively inexpensive compound and is readily available from chemical suppliers. Second, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a relatively stable compound and can be stored at room temperature for extended periods of time. Third, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a potent inhibitor of enzymes involved in the regulation of metabolic processes, making it a valuable tool for studying these enzymes. However, there are some limitations to the use of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate in laboratory experiments. First, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate can be toxic at high concentrations, so it is important to use the appropriate safety precautions. Second, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is not soluble in water, so it must be dissolved in an appropriate solvent before use.
Orientations Futures
Given the potential applications of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate in scientific research, there are a number of potential future directions for further study. First, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be further studied as an inhibitor of enzymes involved in the regulation of metabolic processes. In particular, further research could be conducted to investigate the efficacy of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate as an inhibitor of ACC and HDAC in various metabolic processes. Second, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be studied as a potential therapeutic agent for diseases related to metabolic processes. Third, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be studied as a potential therapeutic agent for diseases related to gene expression. Finally, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be studied as a potential therapeutic agent for other diseases, such as cancer and neurological disorders.
Propriétés
IUPAC Name |
ethyl 2-[4-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-10(17)5-7-3-8(6-16)11(13)9(4-7)12(14)15/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFQEELKXOPQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)C(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



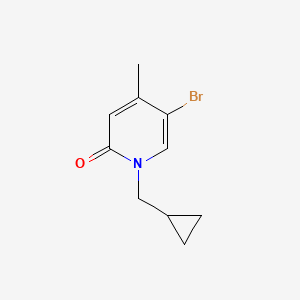
![1-[(5-Bromo-2-methylphenyl)methyl]azetidine](/img/structure/B1413759.png)


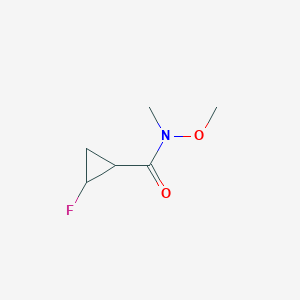
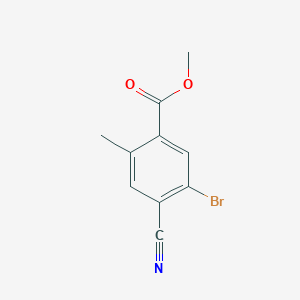

![3-[(Azetidin-1-yl)methyl]-5-bromoaniline](/img/structure/B1413768.png)
